Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate
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Overview
Description
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate is a complex organic compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate typically involves a multi-step process. One common method includes the Mannich reaction, which involves the formation of an imine intermediate followed by reduction and ring closure . The reaction conditions often require the use of formaldehyde, primary amines, and salicylaldehyde under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid
- 4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid
- 4-(3,4-Dihydro-4-methyl-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid
Uniqueness
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various research and industrial fields .
Properties
IUPAC Name |
ethyl 4-oxo-4-(3-oxo-4H-1,4-benzoxazin-6-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-19-14(18)6-4-11(16)9-3-5-12-10(7-9)15-13(17)8-20-12/h3,5,7H,2,4,6,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQGSAJSGMSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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